molecular formula C12H14ClF3N2O2S B7940784 4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline

4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline

Cat. No.: B7940784
M. Wt: 342.77 g/mol
InChI Key: HDCUOROABQQTGU-UHFFFAOYSA-N
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Description

4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is a complex organic compound that features a chloro-substituted aniline core with a trifluoromethyl piperidine sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Nitration: of 4-chloroaniline to introduce a nitro group.

    Reduction: of the nitro group to form the corresponding amine.

    Sulfonylation: with 4-(trifluoromethyl)piperidine to introduce the sulfonyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonyl group or the aromatic ring.

    Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines or dechlorinated products.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound’s unique electronic properties make it useful in the development of advanced materials, such as organic semiconductors.

    Biological Research: It can be used to study the effects of trifluoromethyl and sulfonyl groups on biological systems.

Mechanism of Action

The mechanism of action of 4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can influence its solubility and reactivity.

Comparison with Similar Compounds

Similar Compounds

    4-Chloro-3-(trifluoromethyl)aniline: Lacks the piperidine sulfonyl group, making it less versatile in certain applications.

    4-Chloro-3-(methylsulfonyl)aniline: Similar structure but with a methylsulfonyl group instead of a trifluoromethyl piperidine sulfonyl group.

Uniqueness

4-Chloro-3-((4-(trifluoromethyl)piperidin-1-yl)sulfonyl)aniline is unique due to the presence of both the trifluoromethyl and piperidine sulfonyl groups, which confer distinct electronic and steric properties. These features can enhance its performance in specific applications, such as drug design and materials science.

Properties

IUPAC Name

4-chloro-3-[4-(trifluoromethyl)piperidin-1-yl]sulfonylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClF3N2O2S/c13-10-2-1-9(17)7-11(10)21(19,20)18-5-3-8(4-6-18)12(14,15)16/h1-2,7-8H,3-6,17H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDCUOROABQQTGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(F)(F)F)S(=O)(=O)C2=C(C=CC(=C2)N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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